N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Overview
Description
“N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound also contains a pyrazole unit, which is a five-membered heterocycle that is particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as the one , is an important area of research in the agrochemical and pharmaceutical industries . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethylpyridine (TFMP) moiety and a pyrazole unit. The TFMP moiety is thought to contribute to the biological activities of TFMP derivatives due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The pyrazole unit is a π-excess aromatic heterocycle .Scientific Research Applications
Anticancer Potential
A study focused on synthesizing a series of pyridine derivatives, including compounds related to N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea, demonstrates promising anticancer activities. These compounds were tested against various cancer cell lines, including liver, colon, and breast cancer cells, with certain derivatives showing higher antitumor activity than the standard drug doxorubicin. Notably, one compound with a similar pyridine and p-fluorophenyl urea structure demonstrated potent antitumor activity (Hafez & El-Gazzar, 2020).
Antimicrobial Activity
Research into pyrimidine derivatives, closely related to the chemical structure of interest, has indicated significant antimicrobial properties. These studies synthesized new compounds through reactions involving urea, and these compounds showed effectiveness against various microorganisms (Rathod & Solanki, 2018). Another study on substituted quinazolines, incorporating urea/thiourea derivatives similar to the chemical , demonstrated broad-spectrum antimicrobial activity (Buha et al., 2012).
Electroluminescence in OLEDs
An investigation into the properties of certain pyrazol-pyridine ligands, which bear resemblance to the compound , highlighted their utility in the field of organic light-emitting diodes (OLEDs). These compounds, particularly those with trifluoromethyl groups, demonstrated high efficiency in electroluminescence, suggesting potential applications in advanced display technologies (Su et al., 2021).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis of similar compounds, focusing on their crystal structure and theoretical studies. These studies provide valuable insights into the structural properties and potential applications of compounds with pyrazole-pyridine motifs (Al-Amiery et al., 2012).
Future Directions
The future directions for research on this compound and related TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties .
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-10-13(2-3-14(21-10)16(17,18)19)23-15(25)22-11-8-20-24(9-11)12-4-6-26-7-5-12/h2-3,8-9,12H,4-7H2,1H3,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOGXWACOZFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN(N=C2)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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